methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with an isoquinoline carboxylate group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group at the 5-position and the ethyl group at the 3-position.
The isoquinoline carboxylate moiety can be synthesized through a Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring . The final step involves coupling the indole and isoquinoline moieties through esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The isoquinoline carboxylate group can also interact with enzymes involved in metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness
Methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is unique due to its combination of an indole moiety with an isoquinoline carboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-15-7-8-20-18(11-15)14(12-23-20)9-10-24-13-19(22(26)28-2)16-5-3-4-6-17(16)21(24)25/h3-8,11-13,23H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGUDLGMQRRYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C=C(C4=CC=CC=C4C3=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.